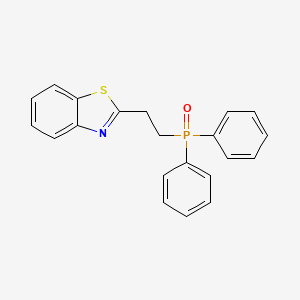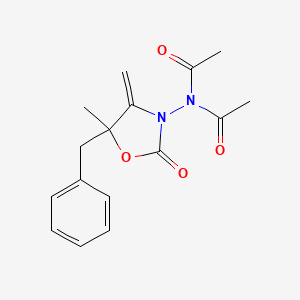![molecular formula C28H22N2O4S B4312497 4-((E)-1-{6-METHOXY-2-[(4-METHYLPHENYL)SULFANYL]-3-QUINOLYL}METHYLIDENE)-2-(4-METHOXYPHENYL)-1,3-OXAZOL-5(4H)-ONE](/img/structure/B4312497.png)
4-((E)-1-{6-METHOXY-2-[(4-METHYLPHENYL)SULFANYL]-3-QUINOLYL}METHYLIDENE)-2-(4-METHOXYPHENYL)-1,3-OXAZOL-5(4H)-ONE
Vue d'ensemble
Description
4-((E)-1-{6-METHOXY-2-[(4-METHYLPHENYL)SULFANYL]-3-QUINOLYL}METHYLIDENE)-2-(4-METHOXYPHENYL)-1,3-OXAZOL-5(4H)-ONE is a complex organic compound that belongs to the class of quinoline derivatives This compound is characterized by its unique structure, which includes a quinoline core, a methoxy group, and an oxazole ring
Méthodes De Préparation
The synthesis of 4-((E)-1-{6-METHOXY-2-[(4-METHYLPHENYL)SULFANYL]-3-QUINOLYL}METHYLIDENE)-2-(4-METHOXYPHENYL)-1,3-OXAZOL-5(4H)-ONE typically involves multi-step reactions. The synthetic route often starts with the preparation of the quinoline core, followed by the introduction of the methoxy and thio groups. The final step involves the formation of the oxazole ring. Reaction conditions such as temperature, solvents, and catalysts play a crucial role in the efficiency and yield of the synthesis.
Analyse Des Réactions Chimiques
This compound undergoes various types of chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The quinoline core can be reduced to form dihydroquinoline derivatives.
Substitution: The thio group can be substituted with other nucleophiles under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It has shown potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. In cancer research, it may exert its effects by inducing apoptosis or inhibiting cell proliferation through specific signaling pathways.
Comparaison Avec Des Composés Similaires
When compared to other quinoline derivatives, 4-((E)-1-{6-METHOXY-2-[(4-METHYLPHENYL)SULFANYL]-3-QUINOLYL}METHYLIDENE)-2-(4-METHOXYPHENYL)-1,3-OXAZOL-5(4H)-ONE stands out due to its unique combination of functional groups. Similar compounds include:
- 6-methoxyquinoline
- 4-methylphenylthioquinoline
- 2-(4-methoxyphenyl)oxazole
These compounds share some structural similarities but differ in their specific functional groups and overall properties, making this compound unique in its applications and reactivity.
Propriétés
IUPAC Name |
(4E)-4-[[6-methoxy-2-(4-methylphenyl)sulfanylquinolin-3-yl]methylidene]-2-(4-methoxyphenyl)-1,3-oxazol-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H22N2O4S/c1-17-4-11-23(12-5-17)35-27-20(14-19-15-22(33-3)10-13-24(19)30-27)16-25-28(31)34-26(29-25)18-6-8-21(32-2)9-7-18/h4-16H,1-3H3/b25-16+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIKQWFGDXWDVDM-PCLIKHOPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SC2=C(C=C3C=C(C=CC3=N2)OC)C=C4C(=O)OC(=N4)C5=CC=C(C=C5)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)SC2=C(C=C3C=C(C=CC3=N2)OC)/C=C/4\C(=O)OC(=N4)C5=CC=C(C=C5)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H22N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-2-{[3-CYANO-4-(4-METHOXYPHENYL)-6-PHENYL-2-PYRIDINYL]SULFANYL}ACETAMIDE](/img/structure/B4312424.png)
![2-OXO-N-{4-[(1,3-THIAZOL-2-YL)SULFAMOYL]PHENYL}-2,3-DIHYDRO-1,3-BENZOTHIAZOLE-6-SULFONAMIDE](/img/structure/B4312429.png)
![8-(2-HYDROXY-2-PHENYLETHYL)-7-(3-METHOXYPHENYL)-1,3-DIMETHYL-1H,2H,3H,4H,8H-IMIDAZO[1,2-G]PURINE-2,4-DIONE](/img/structure/B4312439.png)
![DIETHYL {2-FURYL[(6-METHYL-2-PYRIDYL)AMINO]METHYL}PHOSPHONATE](/img/structure/B4312446.png)
![DIETHYL {(2-METHOXYPHENYL)[(6-METHYL-2-PYRIDYL)AMINO]METHYL}PHOSPHONATE](/img/structure/B4312450.png)
![DIISOPROPYL [(2-METHOXYPHENYL)(2-PYRIDYLAMINO)METHYL]PHOSPHONATE](/img/structure/B4312455.png)

![5,11,15-Trioxa-2,4,6,8-tetrazatetracyclo[7.4.1.110,13.03,7]pentadeca-3,6-dien-9-ol](/img/structure/B4312470.png)
![N-[2-(1-adamantyloxy)ethyl]-N,4-dimethylbenzamide](/img/structure/B4312487.png)


![N-[4-hydroxy-4,5-dimethyl-2-oxo-5-(2-phenylethyl)-1,3-oxazolidin-3-yl]acetamide](/img/structure/B4312516.png)
![2-[(5-CHLORO-1,3-BENZOTHIAZOL-2-YL)SULFANYL]-1-{3-[(4-METHYLPHENYL)SULFONYL]-2-PHENYL-1-IMIDAZOLIDINYL}-1-ETHANONE](/img/structure/B4312517.png)
![N-(3-hydroxypropyl)-3-nitrodibenzo[b,f]oxepine-1-carboxamide](/img/structure/B4312519.png)
